

An In-depth Technical Guide to 3-Methyloxetane-3-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Methyloxetane-3-carboxylic acid

Cat. No.: B1282991

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Methyloxetane-3-carboxylic acid**, a valuable building block in synthetic and medicinal chemistry. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses key analytical methods for its characterization.

Core Compound Data

3-Methyloxetane-3-carboxylic acid is a cyclic organic compound featuring a strained oxetane ring substituted with both a methyl and a carboxylic acid group at the 3-position.^[1] This unique structure imparts notable reactivity, making it an attractive intermediate for the synthesis of more complex molecules, including potential pharmaceutical candidates.^[1]

Quantitative Data Summary

A summary of the key quantitative data for **3-Methyloxetane-3-carboxylic acid** is presented in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Weight	116.12 g/mol	[1]
Molecular Formula	C ₅ H ₈ O ₃	[1]
CAS Number	28562-68-7	[1]
Melting Point	58-63 °C	
Form	Solid (White to off-white)	[1]
Purity (Typical)	>97%	
InChI Key	PMPZEEUNGQSAIQ- UHFFFAOYSA-N	
SMILES	CC1(COC1)C(=O)O	[1]

Synthesis Protocol

The synthesis of **3-Methyloxetane-3-carboxylic acid** can be achieved through the oxidation of its corresponding alcohol, 3-hydroxymethyl-3-methyloxetane. The following protocol is adapted from established procedures for the preparation of oxetane-3-carboxylic acids.[\[2\]](#)

Experimental Protocol: Oxidation of 3-Hydroxymethyl-3-methyloxetane

This procedure outlines the catalytic oxidation of 3-hydroxymethyl-3-methyloxetane to yield **3-Methyloxetane-3-carboxylic acid**.

Materials:

- 3-Hydroxymethyl-3-methyloxetane
- Aqueous solution of an alkali metal hydroxide (e.g., Sodium Hydroxide)
- Palladium on activated charcoal catalyst (e.g., 5% Pd/C)
- Oxygen gas

- Dilute mineral acid (e.g., Hydrochloric acid)
- Organic solvent for extraction (e.g., Diethyl ether)
- Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

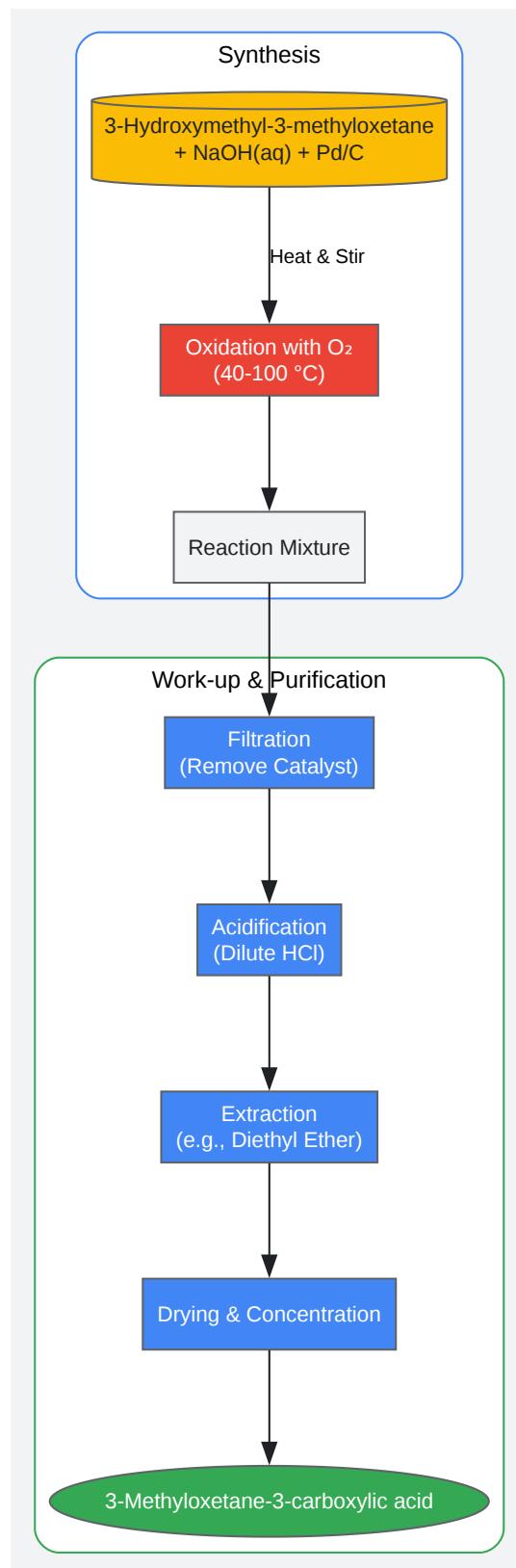
- Reaction Setup: In a suitable reaction vessel equipped with a stirrer, gas inlet, and temperature control, dissolve 3-hydroxymethyl-3-methyloxetane in an aqueous solution of sodium hydroxide.
- Catalyst Addition: Add the palladium on activated charcoal catalyst to the reaction mixture.
- Oxidation: Heat the mixture to a temperature between 40°C and 100°C. Introduce a stream of oxygen gas into the reaction mixture while stirring vigorously. Monitor the uptake of oxygen to determine the reaction's progress.
- Work-up: Upon completion of the reaction (indicated by the cessation of oxygen uptake), cool the reaction mixture to room temperature.
- Catalyst Removal: Filter the reaction mixture to remove the palladium catalyst.
- Acidification: Carefully acidify the filtrate with a dilute mineral acid, such as hydrochloric acid, until the pH is acidic. This will precipitate the **3-Methyloxetane-3-carboxylic acid**.
- Extraction: Extract the acidified aqueous phase with a suitable organic solvent like diethyl ether.
- Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude **3-Methyloxetane-3-carboxylic acid**.
- Purification: The crude product can be further purified by recrystallization or other standard purification techniques.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized **3-Methyloxetane-3-carboxylic acid**. The following are key analytical techniques employed for this purpose.

Spectroscopic Methods

- Infrared (IR) Spectroscopy: The IR spectrum of **3-Methyloxetane-3-carboxylic acid** will exhibit characteristic absorption bands. A very broad O-H stretching band is expected in the region of $2500\text{-}3300\text{ cm}^{-1}$ due to hydrogen bonding of the carboxylic acid.[3][4] A sharp and strong C=O stretching band for the carbonyl group should appear around $1700\text{-}1725\text{ cm}^{-1}$. [3] Additionally, C-O stretching bands will be present in the fingerprint region.[3]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum will show distinct signals corresponding to the methyl protons, the methylene protons of the oxetane ring, and the acidic proton of the carboxylic acid. The chemical shifts and coupling patterns will be indicative of the molecular structure.
 - ^{13}C NMR: The carbon NMR spectrum will display signals for the quaternary carbon of the oxetane ring, the methyl carbon, the methylene carbons of the oxetane ring, and the carbonyl carbon of the carboxylic acid.
- Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 116.12 g/mol . Fragmentation patterns can provide further structural information. For carboxylic acids, a characteristic fragmentation is the loss of the hydroxyl group or the entire carboxyl group.


Chromatographic Methods

- High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of **3-Methyloxetane-3-carboxylic acid**. A reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with an acidic modifier) can be used. It is important to avoid protic solvents like methanol in the sample diluent to prevent potential esterification.[5]

- Gas Chromatography (GC): Purity can also be assessed by GC, often after derivatization of the carboxylic acid to a more volatile ester (e.g., a methyl ester) to improve its chromatographic behavior.

Visualized Workflow

The following diagram illustrates the general workflow for the synthesis and purification of **3-Methyloxetane-3-carboxylic acid**.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **3-Methyloxetane-3-carboxylic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 28562-68-7: 3-methyloxetane-3-carboxylic acid [cymitquimica.com]
- 2. US4824975A - Process for the preparation of oxetane-3-carboxylic acids - Google Patents [patents.google.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Methyloxetane-3-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1282991#molecular-weight-of-3-methyloxetane-3-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com